molecular formula C9H9F3O B2766965 2-Methyl-5-(trifluoromethyl)benzyl alcohol CAS No. 261952-13-0

2-Methyl-5-(trifluoromethyl)benzyl alcohol

Cat. No.: B2766965
CAS No.: 261952-13-0
M. Wt: 190.165
InChI Key: ZWDCFSFHZBKBMZ-UHFFFAOYSA-N
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Description

“2-Methyl-5-(trifluoromethyl)benzyl alcohol” is a chemical compound with the molecular formula C8H7F3O . It is also known as “2-(Trifluoromethyl)benzyl alcohol” and is a member of (trifluoromethyl)benzenes .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring with a trifluoromethyl group (-CF3) and a methyl group (-CH3) attached to it. Additionally, there is a benzyl alcohol group (-CH2OH) attached to the benzene ring .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 176.14 . It has a boiling point of 90 °C at 20 mmHg and a density of 1.326 g/mL at 25 °C .

Scientific Research Applications

Mix-and-Heat Benzylation of Alcohols

2-Methyl-5-(trifluoromethyl)benzyl alcohol serves as a reagent in the benzylation of a wide range of alcohols, leading to the formation of benzyl ethers. This process, facilitated by a bench-stable pyridinium salt, is notable for its efficiency and the high yields of benzyl ethers produced from various alcohols (Poon & Dudley, 2006).

Secondary Benzylation Catalyzed by Metal Triflates

Metal triflates, including lanthanoid, scandium, and hafnium triflates, have been utilized to catalyze the secondary benzylation of carbon, nitrogen, and oxygen nucleophiles with secondary benzyl alcohol. This process demonstrates the chemical's application in complex organic synthesis, allowing for the alkylation of sensitive functional groups without degradation (Noji et al., 2003).

O-Benzylating Agent for Functionalized Alcohols

The compound has been explored as an O-benzylating agent, specifically in the formation of benzyl ethers from functionalized alcohols. This method showcases its role in synthesizing ether compounds, which are crucial in various chemical industries (Yamada, Fujita, & Kunishima, 2012).

Renewable Benzyl Alcohol Production

In biotechnological research, the synthesis of benzyl alcohol from renewable sources has been investigated, highlighting the potential of this compound in sustainable chemical production processes. This involves engineering microbial pathways to convert glucose to benzyl alcohol, underscoring the compound's relevance in green chemistry (Pugh et al., 2015).

Photocatalytic Oxidation in Environmental Applications

The compound's derivatives, specifically 4-(trifluoromethyl)benzyl alcohol, have been subjected to photocatalytic oxidation to form corresponding aldehydes. This process, catalyzed by titanium dioxide under visible light, signifies its application in environmental chemistry and pollutant degradation (Higashimoto et al., 2009).

Safety and Hazards

“2-Methyl-5-(trifluoromethyl)benzyl alcohol” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and ensure adequate ventilation .

Properties

IUPAC Name

[2-methyl-5-(trifluoromethyl)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O/c1-6-2-3-8(9(10,11)12)4-7(6)5-13/h2-4,13H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWDCFSFHZBKBMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(F)(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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